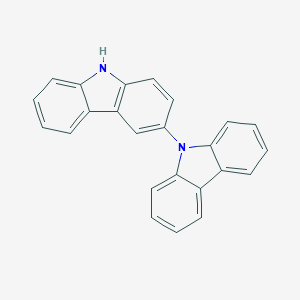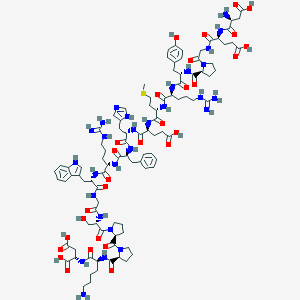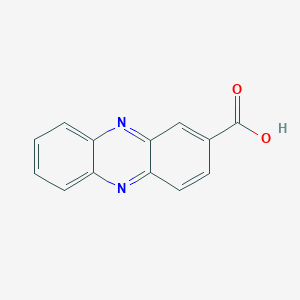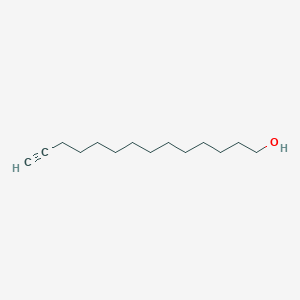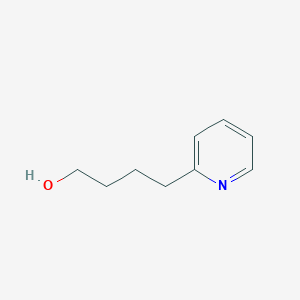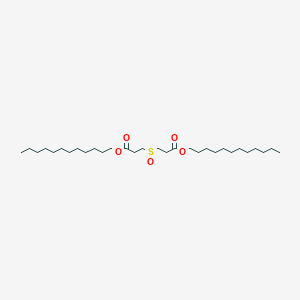![molecular formula C15H20N2 B091559 3-[(3-methylpiperidin-1-yl)methyl]-1H-indole CAS No. 19213-30-0](/img/structure/B91559.png)
3-[(3-methylpiperidin-1-yl)methyl]-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-methylpiperidin-1-yl)methyl]-1H-indole, commonly known as MPI, is a chemical compound that belongs to the indole family. It is a potent and selective agonist of the serotonin 5-HT1A receptor. The compound has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and schizophrenia.
作用机制
MPI acts as a selective agonist of the serotonin 5-HT1A receptor. The activation of this receptor results in the release of neurotransmitters, such as dopamine and serotonin, which are responsible for regulating mood and behavior.
生化和生理效应
MPI has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are responsible for regulating mood and behavior. The compound has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
MPI has several advantages for lab experiments. It is a potent and selective agonist of the serotonin 5-HT1A receptor, which makes it an ideal tool for studying the role of this receptor in various diseases. The compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations to using MPI in lab experiments. The compound is highly potent and may have off-target effects, which may complicate the interpretation of the results. Additionally, the compound may have limited solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on MPI. One potential direction is to study the compound's potential therapeutic applications in other diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate the compound's mechanism of action in more detail, including its effects on other neurotransmitter systems. Finally, future research could focus on developing more potent and selective agonists of the serotonin 5-HT1A receptor, which may have even greater therapeutic potential.
合成方法
MPI can be synthesized by the reaction of 3-(bromomethyl)-1H-indole with 3-methylpiperidine in the presence of a base. The reaction yields the desired product in high purity and yield.
科学研究应用
MPI has been widely studied for its potential therapeutic applications in various diseases. It has been found to be effective in treating anxiety, depression, and schizophrenia. The compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
属性
CAS 编号 |
19213-30-0 |
|---|---|
产品名称 |
3-[(3-methylpiperidin-1-yl)methyl]-1H-indole |
分子式 |
C15H20N2 |
分子量 |
228.33 g/mol |
IUPAC 名称 |
3-[(3-methylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-12-5-4-8-17(10-12)11-13-9-16-15-7-3-2-6-14(13)15/h2-3,6-7,9,12,16H,4-5,8,10-11H2,1H3 |
InChI 键 |
ICMUUFNWMOFVCX-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)CC2=CNC3=CC=CC=C32 |
规范 SMILES |
CC1CCCN(C1)CC2=CNC3=CC=CC=C32 |
同义词 |
3-[(3-Methylpiperidino)methyl]-1H-indole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



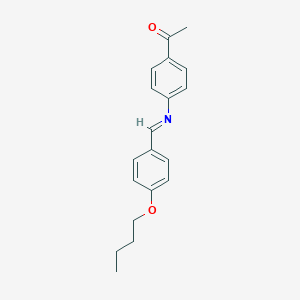
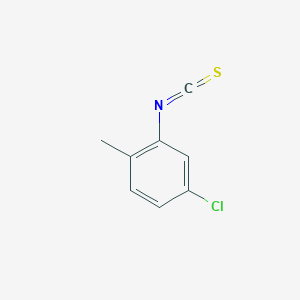
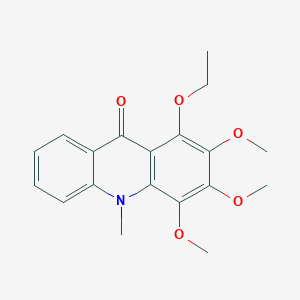
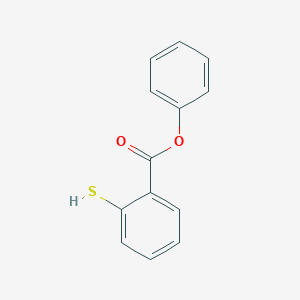
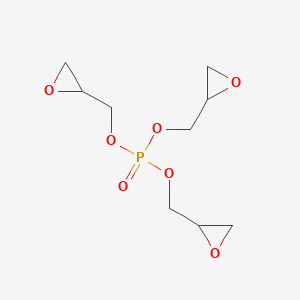
![2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B91490.png)
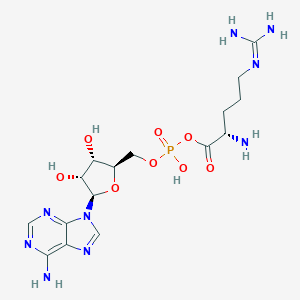
![Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B91492.png)
